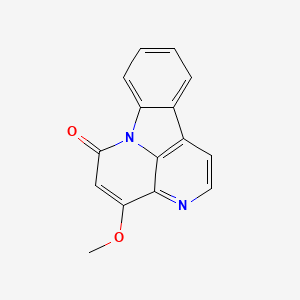
Drymaritin
Descripción general
Descripción
Drymaritin is an indole alkaloid that is canthin-6-one substituted by a methoxy group at position 4. Isolated from the whole plants of Drymaria diandra, it exhibits anti-HIV activity. It has a role as a metabolite and an anti-HIV agent. It is an indole alkaloid, an enol ether, an enone and an organic heterotetracyclic compound. It derives from a canthin-6-one.
Aplicaciones Científicas De Investigación
Anti-HIV Properties : Drymaritin, isolated from Drymaria diandra, has demonstrated significant anti-HIV effects. In a study, it showed potent activity in H9 lymphocytes, suggesting its potential as an anti-HIV agent (Hsieh et al., 2004).
Structural Analysis and Synthesis : Research has focused on the structural analysis and synthesis of drymaritin. A study revised the structure of drymaritin, initially identified as 5-methoxycanthin-4-one, and found it to be identical to the known alkaloid cordatanine (Wetzel et al., 2009).
Therapeutic Applications of Drymaria Cordata : Drymaria cordata, a plant containing drymaritin, has various therapeutic applications. It has been used for analgesic, wound healing, anti-inflammatory activities, and as an antidote, appetizer, and stimulant (Kashyap et al., 2014).
Antioxidant Properties : A study identified a new C-glycosylflavone, drymaritin E, from Drymaria cordata, which exhibited significant free radical-scavenging activities, indicating its potential as an antioxidant (Nono et al., 2015).
Developmental Toxicity Assessment : The developmental toxic effects and median lethal concentration of Drymaria cordata extracts, containing drymaritin, were assessed using zebrafish embryos. This study contributes to understanding the toxicological profile of the plant (Patra et al., 2022).
Anti-inflammatory Activity : The total synthesis of cordatanine and the reassignment of drymaritin's structure also revealed significant anti-inflammatory effects of synthetic precursors, highlighting the compound's potential in this area (Fang et al., 2015).
Analgesic and Antipyretic Activities : Drymaria cordata, containing drymaritin, has shown significant analgesic and antipyretic properties, mediated through peripheral and central mechanisms (Akindele et al., 2011).
Antitussive Activity : An extract of Drymaria cordata, with drymaritin as one of its compounds, exhibited notable antitussive activity, comparable to codeine phosphate, in a cough model induced by sulfur dioxide gas in mice (Mukherjee et al., 1997).
Propiedades
IUPAC Name |
4-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c1-19-12-8-13(18)17-11-5-3-2-4-9(11)10-6-7-16-14(12)15(10)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUBOMIDMLWOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Drymaritin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



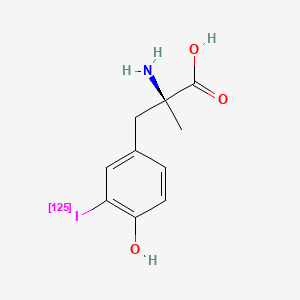
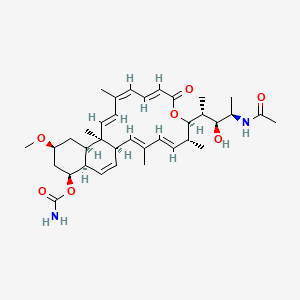
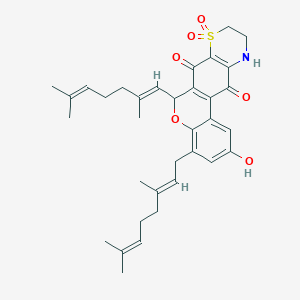
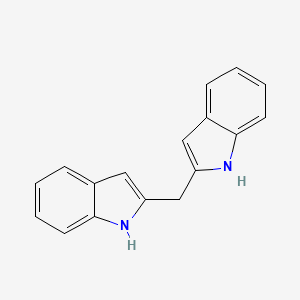
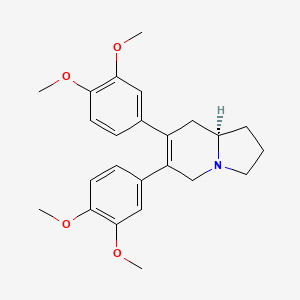
![methyl (7R,8R)-6-formyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylate](/img/structure/B1245503.png)
![2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1245504.png)
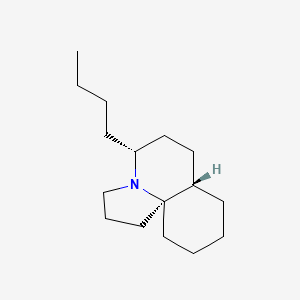
![(4R)-2-[(5-hydroxy-1H-indol-3-yl)methyl]-4-thiazolidinecarboxylic acid](/img/structure/B1245506.png)
![4-(2-{4-[1-(4-Isobutyl-phenyl)-ethoxy]-2,3-dimethyl-benzoylamino}-phenoxy)-butyric acid](/img/structure/B1245507.png)

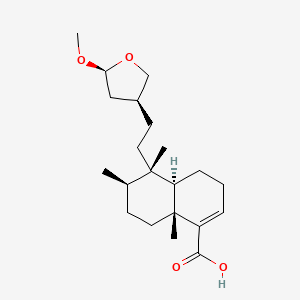
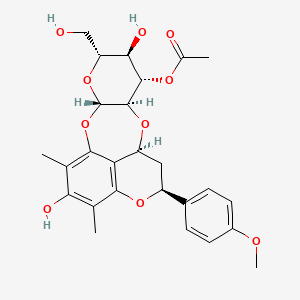
![(2S)-2-Methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B1245513.png)